Latarcin 3a

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity |

Antibacterial, Antifungal |

|---|---|

sequence |

SWKSMAKKLKEYMEKLKQRA |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Origin and Discovery of Latarcin 3a Peptide

This guide provides a comprehensive overview of the discovery, origin, and initial characterization of Latarcin 3a (Ltc 3a), a notable antimicrobial peptide. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the potential of venom-derived peptides as novel therapeutic agents.

Introduction: The Emerging Threat of Antimicrobial Resistance and the Promise of Venom Peptides

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. As conventional antibiotics lose their efficacy, there is an urgent need to explore novel sources of antimicrobial compounds.[1] Nature, with its vast and complex biodiversity, offers a rich repository of bioactive molecules. Among these, the venoms of spiders have emerged as a particularly promising frontier for the discovery of new therapeutic agents.[2][3] Spider venoms are intricate cocktails of various peptides and proteins, many of which possess potent biological activities, including antimicrobial properties.[2][4][5] This guide focuses on a specific family of such peptides, the latarcins, with a detailed exploration of this compound.

The Source: Lachesana tarabaevi, the Ant Spider

This compound is a peptide isolated from the venom of the ant spider, Lachesana tarabaevi.[1][2][3] This species belongs to the Zodariidae family, commonly known as "ant spiders".[6] The venom of L. tarabaevi is a complex mixture, distinguished by its high concentration of linear, cytolytic polypeptides, which contrasts with the disulfide-rich neurotoxic peptides found in the venom of many other spider species.[4] This unique composition makes the venom of L. tarabaevi a valuable source for the discovery of membrane-active peptides with potential therapeutic applications.[4]

Discovery and Isolation of Latarcins: A Multi-Step Approach

The discovery of this compound was part of a broader investigation into the antimicrobial components of Lachesana tarabaevi venom. Researchers employed a combination of chromatographic techniques to separate and purify the various peptides present in the crude venom. The general workflow for the isolation of latarcins is outlined below.

Experimental Protocol: Venom Fractionation and Peptide Purification

-

Venom Milking: The initial step involves the careful extraction of venom from live Lachesana tarabaevi specimens.

-

Crude Venom Preparation: The collected venom is then pooled and lyophilized to create a stable, powdered form for subsequent analysis.

-

Size-Exclusion Chromatography: The lyophilized venom is reconstituted in an appropriate buffer and subjected to size-exclusion chromatography. This separates the components based on their molecular weight, providing a preliminary fractionation of the venom.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions exhibiting antimicrobial activity are further purified using RP-HPLC. This technique separates peptides based on their hydrophobicity, allowing for the isolation of individual latarcin peptides, including this compound.

-

Mass Spectrometry and Edman Degradation: The purified peptides are then subjected to mass spectrometry to determine their precise molecular mass and Edman degradation to elucidate their amino acid sequence.[6]

This systematic approach led to the identification and characterization of a family of related peptides, collectively named "latarcins".[7]

Caption: Workflow for the discovery and isolation of this compound.

Physicochemical and Structural Properties of this compound

This compound is a relatively small, cationic peptide.[1][3] Its primary sequence and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | NH₂-SWKSMAKKLKEYMEKLKQRA-COOH | [3] |

| Length | 20 amino acids | [3] |

| Molecular Mass | 2483.3 Da | [3] |

| Net Charge | +6 | [1][3] |

| Hydrophobicity | 35% | [1][3] |

| Hydrophobic Moment | 0.575 | [1][3] |

| C-terminus | Amidated | [8] |

Structurally, this compound exhibits a random coil conformation in aqueous solutions. However, in membrane-mimicking environments, such as in the presence of lipids, it adopts an α-helical structure.[3][9] This conformational flexibility is a hallmark of many membrane-active antimicrobial peptides and is crucial for their biological function. The amphipathic nature of this α-helix, with distinct hydrophobic and hydrophilic faces, facilitates its interaction with and disruption of microbial cell membranes.[3]

Initial Characterization of Biological Activity

Initial studies revealed that this compound possesses a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][3] It has also demonstrated antifungal activity.[1] The proposed mechanism of action for latarcins, including Ltc-3a, is the "carpet" model, where the peptides accumulate on the surface of the microbial membrane and disrupt its integrity, leading to cell death.[1]

Subsequent research has explored the potential of this compound and its analogs for various biotechnological applications, including the development of new antimicrobial and antitumor agents.[1][3][10]

Caption: Proposed "carpet" model mechanism of action for this compound.

Conclusion and Future Directions

The discovery of this compound from the venom of the Lachesana tarabaevi spider has provided a valuable addition to the growing arsenal of antimicrobial peptides. Its potent and broad-spectrum activity, coupled with a well-defined structure-function relationship, makes it an attractive template for the rational design of novel therapeutic agents.[1][3] Further research into the precise molecular interactions of this compound with microbial membranes and its potential for modification to enhance selectivity and reduce cytotoxicity will be crucial in translating this natural discovery into a clinically relevant solution in the fight against infectious diseases.

References

-

Kozlov, S. A., et al. (2006). Spider Venom Peptides for Gene Therapy of Chlamydia Infection. Probes and Drugs, 1-10. [Link]

-

Kozlov, S. A., et al. (2012). Cysteine-rich toxins from Lachesana tarabaevi spider venom with amphiphilic C-terminal segments. Biochimica et Biophysica Acta (BBA) - General Subjects, 1828(3), 724-731. [Link]

-

de Moraes, L. F. R. N., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13, 965621. [Link]

-

de Moraes, L. F. R. N., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13. [Link]

-

Kozlov, S. A., et al. (2016). Lachesana tarabaevi, an expert in membrane-active toxins. The FEBS Journal, 283(15), 2834-2850. [Link]

-

Li, Q., et al. (2024). Spider-Venom Peptides: Structure, Bioactivity, Strategy, and Research Applications. Molecules, 29(1), 35. [Link]

-

de Moraes, L. F. R. N., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. ResearchGate. [Link]

-

Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(18), 10156. [Link]

-

Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. ResearchGate. [Link]

-

Wang, G. Antimicrobial Peptide Database. University of Nebraska Medical Center. [Link]

-

Dubovskii, P. V., et al. (2015). Latarcins: versatile spider venom peptides. Cellular and Molecular Life Sciences, 72(23), 4475-4488. [Link]

-

Dubovskii, P. V., et al. (2008). Three-Dimensional Structure/Hydrophobicity of Latarcins Specifies Their Mode of Membrane Activity. Biochemistry, 47(11), 3525-3535. [Link]

-

Shenkarev, Z. O., et al. (2008). Bacterial production of latarcin 2a, a potent antimicrobial peptide from spider venom. Protein Expression and Purification, 60(1), 89-95. [Link]

Sources

- 1. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spider Venom Peptides for Gene Therapy of Chlamydia Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin [frontiersin.org]

- 4. Lachesana tarabaevi, an expert in membrane-active toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cysteine-rich toxins from Lachesana tarabaevi spider venom with amphiphilic C-terminal segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Latarcins: versatile spider venom peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

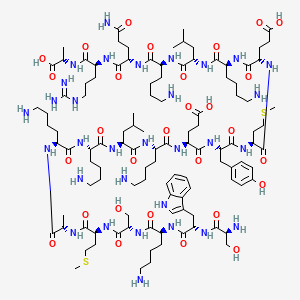

Latarcin 3a amino acid sequence and structure

An In-Depth Technical Guide to the Amino Acid Sequence and Structure of Latarcin 3a

Introduction

Antimicrobial peptides (AMPs) represent a formidable component of the innate immune system across a vast array of organisms, offering a first line of defense against pathogenic microbes.[1] Their unique, often membrane-centric, mechanisms of action have positioned them as promising candidates for novel therapeutics in an era of mounting antibiotic resistance.[2] Among these, peptides isolated from venomous creatures are of particular interest due to their evolutionary optimization for potent and rapid activity.

This guide focuses on this compound (Ltc 3a), a cationic, amphipathic peptide discovered in the venom of the spider Lachesana tarabaevi.[3] As a member of the latarcin peptide family, Ltc 3a exhibits broad-spectrum antimicrobial and cytolytic activities.[4][5] This document provides a detailed exploration of the primary, secondary, and tertiary structure of Ltc 3a, the experimental methodologies used for its characterization, and the structural underpinnings of its biological function. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent antimicrobial agent.

Part 1: Primary Structure and Physicochemical Characteristics

The foundation of Ltc 3a's function lies in its primary amino acid sequence and the resulting physicochemical properties. This sequence dictates its charge, hydrophobicity, and propensity to adopt a functionally critical secondary structure upon interacting with target membranes.

Amino Acid Sequence

The primary structure of this compound was determined through a combination of HPLC fractionation from crude venom, amino acid analysis, and mass spectrometry.[3] The sequence is as follows:

N-terminus: Ser-Trp-Lys-Ser-Met-Ala-Lys-Lys-Leu-Lys-Glu-Tyr-Met-Glu-Lys-Leu-Lys-Gln-Arg-Ala-Amide :C-terminus

Notably, Ltc 3a features a C-terminal amidation, a common post-translational modification in AMPs that removes the negative charge of the C-terminal carboxyl group, thereby enhancing the peptide's net positive charge and often increasing its stability and activity.[3][6]

Physicochemical Properties Summary

The specific arrangement of amino acids confers a distinct set of properties crucial for Ltc 3a's antimicrobial efficacy. These are summarized below.

| Property | Value | Source |

| Full Sequence | SWKSMAKKLKEYMEKLKQRA-amide | [4][6] |

| Residue Count | 20 | [6] |

| Molecular Weight | ~2484 Da | [4][6] |

| Theoretical pI | 10.48 (Calculated) | N/A |

| Net Charge (pH 7) | +6 | [4][6] |

| Hydrophobicity (%) | 35% | [4] |

Experimental Workflow: Peptide Synthesis and Sequence Verification

In modern research, once a peptide like Ltc 3a is identified, it is typically produced via solid-phase peptide synthesis (SPPS) for further study. This allows for the generation of large quantities of pure material and the creation of analogs for structure-activity relationship (SAR) studies.[4] A critical step following synthesis is the rigorous verification of the peptide's primary sequence and purity.

This protocol describes the confirmation of the primary amino acid sequence of synthetically produced Ltc 3a. The method relies on collision-induced dissociation to fragment the peptide backbone, generating a ladder of 'b' and 'y' ions that can be used to read the sequence.

Causality: MALDI-ToF/ToF is chosen for its high sensitivity, accuracy, and ability to handle peptides. The "time-of-flight" analysis provides a very precise mass-to-charge ratio for the parent ion, confirming molecular weight, while the tandem MS (ToF/ToF) capability provides the fragmentation data necessary for sequencing.[7]

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve the purified, lyophilized synthetic Ltc 3a in a 0.1% trifluoroacetic acid (TFA) in 50% acetonitrile (ACN)/water solution to a final concentration of 1 pmol/µL.

-

Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) in the same 0.1% TFA in 50% ACN/water solvent.

-

-

Spotting:

-

On a MALDI target plate, spot 1 µL of the matrix solution.

-

Immediately add 1 µL of the peptide solution to the matrix spot.

-

Allow the spot to air-dry completely at room temperature. This co-crystallization process is critical for efficient ionization.

-

-

MS Analysis (Parent Ion Mass):

-

Load the target plate into the MALDI-ToF/ToF mass spectrometer.

-

Acquire a mass spectrum in positive ion, reflector mode.

-

Identify the peak corresponding to the singly protonated parent ion [M+H]⁺ of Ltc 3a. The observed mass should be within a narrow tolerance (e.g., < 50 ppm) of the calculated theoretical mass (~2484 Da).[4][7]

-

-

MS/MS Analysis (Fragmentation and Sequencing):

-

Select the [M+H]⁺ parent ion for fragmentation.

-

Acquire a tandem mass spectrum (MS/MS) using a collision-induced dissociation (CID) method, such as LIFT™.[7]

-

The collision energy is optimized to produce a rich spectrum of fragment ions.

-

-

Data Interpretation:

-

Analyze the MS/MS spectrum to identify the series of b-ions (fragments containing the N-terminus) and y-ions (fragments containing the C-terminus).

-

Manually or using sequencing software (e.g., FlexAnalysis), "walk" along the fragment ladder. The mass difference between adjacent b-ions or y-ions corresponds to the mass of a specific amino acid residue, allowing for the complete sequence to be read and confirmed.[7]

-

Part 2: Conformational Structure

While the primary sequence is the blueprint, the three-dimensional structure of Ltc 3a in a biological context is what executes its function. Ltc 3a is a classic example of an inducible-structure peptide.

Conformation in Solution vs. Membranes

In aqueous solution, Ltc 3a, like many AMPs, exists in a disordered or random-coil state.[6] This conformational flexibility is entropically favorable. However, upon encountering the anisotropic environment of a lipid membrane, the peptide undergoes a critical conformational change, folding into a well-defined amphipathic α-helix.[6][8] This folding is thermodynamically driven by the desire to sequester hydrophobic residues within the nonpolar membrane core while keeping charged/polar residues exposed to the lipid headgroups or aqueous phase.

The Amphipathic α-Helix

The α-helical conformation of Ltc 3a is its primary functional state. When viewed as a helical wheel projection, the peptide exhibits a distinct segregation of hydrophobic and hydrophilic residues on opposite faces of the helix. This "amphipathicity" is the key to its membrane-disrupting activity. The positively charged (hydrophilic) face, rich in Lysine (K) residues, initially interacts with the negatively charged components of bacterial membranes (like phosphatidylglycerol), while the hydrophobic face drives insertion into the lipid bilayer core.

Caption: Helical wheel projection of Ltc 3a.

Experimental Workflows for Structural Elucidation

Determining the secondary and tertiary structure of a membrane-active peptide requires specialized biophysical techniques that can probe its conformation in a non-crystalline state and within a membrane-mimicking environment.

Caption: Workflow for elucidating the structure of Ltc 3a.

CD spectroscopy is a rapid, low-resolution technique that is highly sensitive to the secondary structure of peptides. It measures the differential absorption of left- and right-circularly polarized light, which is a function of the peptide backbone conformation.

Causality: This method is ideal for observing the environmentally-induced folding of Ltc 3a. By comparing spectra in aqueous buffer versus a membrane-mimicking environment (e.g., lipid vesicles), one can definitively demonstrate the transition from a random coil to an α-helix.[9]

Step-by-Step Methodology:

-

Vesicle Preparation:

-

Prepare small unilamellar vesicles (SUVs) composed of lipids mimicking a bacterial membrane (e.g., a 7:3 mixture of DMPC/DMPG).[8]

-

Dissolve lipids in chloroform, evaporate the solvent under nitrogen to form a thin film, and hydrate with a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Create SUVs by sonicating the lipid suspension to clarity.

-

-

Sample Preparation for CD:

-

Prepare a stock solution of Ltc 3a in the same buffer.

-

For the "unfolded" control, dilute the peptide stock into the buffer to a final concentration of ~20-50 µM.

-

For the "folded" sample, dilute the peptide stock into the SUV suspension to the same final peptide concentration, ensuring a specific peptide-to-lipid molar ratio (P/L) (e.g., 1:50).[8]

-

-

CD Spectrometer Setup:

-

Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize buffer absorbance in the far-UV region.

-

Calibrate and purge the instrument with nitrogen gas.

-

Set the measurement parameters: Wavelength range (190-260 nm), data pitch (1 nm), scan speed (50 nm/min), and accumulations (e.g., 3-5 scans for signal averaging).

-

-

Data Acquisition:

-

Record a baseline spectrum using the buffer (or vesicle suspension without peptide) alone.

-

Record the spectrum of the Ltc 3a sample.

-

Subtract the baseline from the sample spectrum to obtain the final CD spectrum for the peptide.

-

-

Data Interpretation:

-

Random Coil (in buffer): The spectrum will be characterized by a single strong negative band near 200 nm.

-

α-Helix (in vesicles): The spectrum will display two characteristic negative minima at ~208 nm and ~222 nm, and a strong positive maximum near 192 nm. The presence of these features confirms helical folding.[6]

-

While CD confirms helicity, Nuclear Magnetic Resonance (NMR) spectroscopy can solve the high-resolution, three-dimensional structure. This protocol outlines the general workflow for determining the structure of Ltc 3a in detergent micelles, a common membrane mimetic for solution NMR.[10][11]

Causality: Detergent micelles (e.g., SDS or DPC) form small, rapidly tumbling complexes with the peptide, which allows for the application of solution NMR techniques.[10] The structural information is derived from distance restraints obtained through the Nuclear Overhauser Effect (NOE), which are then used to calculate a family of structures consistent with the experimental data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a highly concentrated (~1-2 mM) sample of Ltc 3a. For enhanced sensitivity, isotopic labeling (¹⁵N and/or ¹³C) is often employed, though it is possible with natural abundance for shorter peptides.[11]

-

Dissolve the peptide in a buffer (e.g., 90% H₂O/10% D₂O) containing deuterated detergent micelles (e.g., DPC-d38) at a concentration well above the critical micelle concentration.

-

-

NMR Data Acquisition:

-

Acquire a suite of 2D NMR experiments on a high-field spectrometer (e.g., 600 MHz or higher):

-

TOCSY (Total Correlation Spectroscopy): To assign resonances to specific amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). This is the key experiment for generating distance restraints. Sequential (i, i+1), medium-range (i, i+3/i+4), and long-range NOEs are identified.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If using a ¹⁵N-labeled sample, this correlates each backbone amide proton with its directly bonded nitrogen, providing a unique "fingerprint" of the peptide.

-

-

-

Resonance Assignment:

-

Systematically assign all proton resonances to their specific atoms in the peptide sequence by linking the TOCSY spin systems via the sequential NOEs identified in the NOESY spectrum.

-

-

Structure Calculation:

-

Convert the NOE cross-peak intensities into upper-limit distance restraints.

-

Use computational software (e.g., CYANA, XPLOR-NIH) to perform structure calculations using methods like simulated annealing. The software generates an ensemble of 3D structures that satisfy the experimental distance restraints.

-

-

Structure Validation and Refinement:

-

The resulting ensemble of structures is analyzed for quality using tools like PROCHECK-NMR. The structures should have low restraint violation energies and good stereochemical parameters.

-

The final structure is represented as an overlay of the lowest-energy conformers, reflecting the dynamic nature of the peptide.

-

Part 3: Structural Basis of Biological Activity

The antimicrobial action of Ltc 3a is a direct consequence of its amphipathic helical structure. Studies on the latarcin family suggest a mechanism that is potent against bacteria but shows selectivity, with Ltc 3a causing less collateral damage (hemolysis) than some of its family members.[6][12]

Mechanism of Action: Membrane Interaction and Disruption

Unlike peptides that form discrete, stable pores (e.g., via the "barrel-stave" model), Ltc 3a and its close relatives appear to act through a more subtle, multi-step process.[5][8] While some latarcins are associated with the disruptive "carpet" model, where peptides accumulate on and dissolve the membrane like a detergent, Ltc 3a is described as causing less significant bilayer disturbance.[4][12][13] This suggests a mechanism that may involve translocation across the membrane to act on intracellular targets, or a transient disruption that is sufficient to kill the bacterium without complete membrane lysis.[8][12]

Caption: Proposed mechanism of Ltc 3a interaction with a bacterial membrane.

Conclusion

This compound is a potent antimicrobial peptide whose function is intricately linked to its structure at every level. Its primary sequence creates an optimal balance of cationic charge and hydrophobicity. This sequence, in turn, enables the peptide to fold into a defined amphipathic α-helix upon binding to bacterial membranes—its key functional conformation. Biophysical techniques such as mass spectrometry, circular dichroism, and NMR spectroscopy are essential tools for characterizing these structural features and understanding their role in the peptide's selective, membrane-targeted mechanism of action. The detailed structural and functional knowledge of Ltc 3a provides a robust framework for its development as a potential therapeutic agent and as a template for the rational design of new, highly effective antimicrobial drugs.

References

-

de la Fuente-Núñez, C., et al. (2021). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology. [Link]

-

Aisenbrey, C., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(18), 10156. [Link]

-

Yacoub, T., et al. (2022). Latarcins: Antimicrobial and cell-penetrating peptides from spider venom. ResearchGate. [Link]

-

Bechinger, B., & Salnikov, E. S. (2012). Solid-State NMR Investigations of Membrane-Associated Antimicrobial Peptides. Springer Protocols. [Link]

-

de Moraes, J., et al. (2021). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. ResearchGate. [Link]

-

Aisenbrey, C., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. National Center for Biotechnology Information (NCBI). [Link]

-

Aisenbrey, C., et al. (2021). Circular dichroism spectra of latarcins in the presence of small... ResearchGate. [Link]

-

Afonin, S., et al. (2008). On the role of NMR spectroscopy for characterization of antimicrobial peptides. National Center for Biotechnology Information (NCBI). [Link]

-

Afonin, S., et al. (2008). On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. Methods in Molecular Biology. [Link]

-

Wang, G. (2012). Structural Biology of Antimicrobial Peptides by NMR Spectroscopy. ResearchGate. [Link]

-

Aisenbrey, C., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. MDPI. [Link]

-

Mishra, B., & Wang, G. (2022). NMR techniques for investigating antimicrobial peptides in model membranes and bacterial cells. ResearchGate. [Link]

-

Dubovskii, P. V., et al. (2008). Spatial structure and activity mechanism of a novel spider antimicrobial peptide. PubMed. [Link]

-

Aisenbrey, C., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. PubMed. [Link]

Sources

- 1. On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

Latarcin 3a: A Technical Guide to its Biological Function and Therapeutic Potential

This guide provides a comprehensive technical overview of Latarcin 3a (Ltc 3a), a potent antimicrobial peptide derived from the venom of the spider Lachesana tarabaevi. Designed for researchers, scientists, and drug development professionals, this document delves into the core biological functions of Ltc 3a, its mechanism of action, and the experimental methodologies crucial for its investigation. Our focus is on delivering not just protocols, but the scientific rationale behind them, ensuring a deep and applicable understanding of this promising biomolecule.

Introduction: The Promise of Spider Venom Peptides

Spider venoms are complex cocktails of bioactive molecules, honed by millions of years of evolution to subdue prey and deter predators. Among these are a diverse array of antimicrobial peptides (AMPs), which represent a rich and largely untapped resource for the development of novel therapeutics.[1][2] The latarcin family of peptides, isolated from the venom of Lachesana tarabaevi, are particularly noteworthy for their potent cytolytic activities.[1][2][3] This guide will focus specifically on this compound (Ltc 3a), a 20-amino-acid linear peptide, and explore its multifaceted biological functions.[1]

Ltc 3a has demonstrated a broad spectrum of activity, including antibacterial, antifungal, and even antitumor properties.[1][3][4] Its cationic and amphipathic nature allows it to selectively interact with and disrupt microbial and cancerous cell membranes, making it a compelling candidate for addressing the growing challenge of multidrug-resistant pathogens and for the development of novel cancer therapies.[1][2][5]

Molecular Profile of this compound

A thorough understanding of the physicochemical properties of Ltc 3a is fundamental to comprehending its biological activity.

Amino Acid Sequence and Physicochemical Characteristics

This compound is a 20-residue peptide with the following primary sequence:

NH₂-SWKSMAKKLKEYMEKLKQRA-COOH [1]

This sequence results in a unique combination of cationic and hydrophobic residues, which are critical for its function.

| Property | Value | Significance |

| Molecular Weight | 2483.3 Da | Influences diffusion and interaction with biological membranes. |

| Net Charge (at pH 7) | +6 | The strong positive charge facilitates initial electrostatic attraction to negatively charged microbial and cancer cell membranes.[1] |

| Hydrophobicity (%) | 35% | The proportion of hydrophobic residues drives the peptide's insertion into the lipid bilayer.[1] |

| Hydrophobic Moment (µH) | 0.575 | This value indicates a strong propensity to form an amphipathic α-helix, with distinct polar and nonpolar faces.[1] |

Secondary Structure: A Conformational Switch

In aqueous solution, Ltc 3a exists in a largely unstructured, random coil conformation.[3][5] However, upon encountering a membrane-mimicking environment, such as the surface of a bacterial cell, it undergoes a significant conformational change, folding into an α-helix.[1][5][6] This structural transition is a hallmark of many membrane-active AMPs and is crucial for its lytic activity.[2] The amphipathic nature of this α-helix, with its segregated hydrophobic and hydrophilic faces, is the key to its membrane disruption capabilities.[1]

Mechanism of Action: Disrupting the Barrier

The primary mode of action for this compound is the permeabilization and disruption of cellular membranes. While the precise mechanism is still under investigation, the "carpet" model is a widely proposed theory.[1][3]

The "Carpet" Model: A Step-by-Step Disruption

-

Electrostatic Attraction: The highly cationic nature of Ltc 3a facilitates its initial binding to the negatively charged components of target cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and phosphatidylserine in cancer cells.

-

Accumulation and "Carpeting": The peptide molecules accumulate on the membrane surface, forming a "carpet-like" layer. This accumulation is driven by the initial electrostatic interactions.

-

Membrane Destabilization and Permeabilization: Once a threshold concentration is reached on the membrane surface, the peptides cooperatively insert their hydrophobic residues into the lipid bilayer. This insertion disrupts the membrane's integrity, leading to the formation of transient pores or toroidal pores, and ultimately causing leakage of intracellular contents and cell death.

Some studies also suggest that Ltc 3a may translocate across the membrane to interact with intracellular targets, such as inhibiting ATP synthase in E. coli.[1]

Core Biological Functions of this compound

This compound exhibits a range of biological activities, making it a versatile candidate for various therapeutic applications.

Antimicrobial Activity

Ltc 3a has demonstrated potent activity against a spectrum of both Gram-positive and Gram-negative bacteria.[1][3] This broad-spectrum activity is a significant advantage in the context of rising antibiotic resistance.

Table of Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains:

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Acinetobacter baumannii | Gram-negative | 4 | [1] |

| Pseudomonas aeruginosa | Gram-negative | 128 | [1] |

| Klebsiella pneumoniae | Gram-negative | 128 | [1] |

| Escherichia coli DH5-alpha | Gram-negative | - | [1][4] |

| Bacillus subtilis | Gram-positive | - | [1][4] |

| Arthrobacter globiformis | Gram-positive | - | [1][4] |

Note: Specific MIC values for some strains were not explicitly stated in the provided search results, but activity has been demonstrated.

Antifungal Activity

In addition to its antibacterial properties, Ltc 3a has also shown efficacy against certain fungal pathogens, including Pichia pastoris and Saccharomyces cerevisiae.[1][4] The mechanism of action against fungal cells is also presumed to be membrane disruption.

Antitumor Activity

A growing body of evidence suggests that Ltc 3a possesses cytotoxic activity against various cancer cell lines.[1] This selectivity is attributed to the altered membrane composition of cancer cells, which often display a higher net negative charge compared to healthy eukaryotic cells.

Reported Cytotoxic Effects of this compound on Leukemia Cell Lines: [1]

-

C1498: 20.5% cell viability

-

Kasumi-1: 10% cell viability

-

K562: 30% cell viability

Experimental Protocols for the Investigation of this compound

The following section provides detailed, step-by-step methodologies for key experiments to characterize the biological functions of this compound.

Peptide Synthesis and Purification

A prerequisite for any functional study is the availability of high-purity Ltc 3a.

Protocol 5.1.1: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin).

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids according to the Ltc 3a sequence using a standard coupling reagent such as HBTU/DIEA.

-

Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of piperidine in DMF.

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Antimicrobial Susceptibility Testing

Protocol 5.2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

-

Bacterial Culture Preparation: Inoculate a single colony of the target bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate until it reaches the mid-logarithmic growth phase.

-

Standardization of Inoculum: Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Peptide Dilution Series: Prepare a two-fold serial dilution of Ltc 3a in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of Ltc 3a that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

Assessing the hemolytic activity of Ltc 3a is crucial to determine its cytotoxicity against mammalian cells.

Protocol 5.3.1: Hemolysis Assay using Human Red Blood Cells (hRBCs)

-

hRBC Preparation: Obtain fresh human red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the hRBCs in PBS to a final concentration of 4% (v/v).

-

Peptide Dilution: Prepare a serial dilution of Ltc 3a in PBS.

-

Incubation: Mix the peptide dilutions with the hRBC suspension in a 96-well plate and incubate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact hRBCs.

-

Hemoglobin Release Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

-

Calculation of Hemolysis: Calculate the percentage of hemolysis relative to a positive control (e.g., 1% Triton X-100) and a negative control (PBS).

Cytotoxicity Assay Against Cancer Cells

Protocol 5.4.1: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of Ltc 3a and incubate for 24-48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Cell Viability Calculation: Calculate the percentage of cell viability relative to untreated control cells.

Visualizing the Science: Diagrams and Workflows

Proposed "Carpet" Mechanism of this compound

Caption: Proposed "Carpet" Model for this compound's membrane disruption.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound stands out as a compelling lead compound in the quest for novel antimicrobial and anticancer agents. Its potent, broad-spectrum activity, coupled with a membrane-disruptive mechanism that is less prone to the development of resistance, makes it a subject of significant interest.

Future research should focus on several key areas:

-

Structure-Activity Relationship Studies: Rational design of Ltc 3a analogs to enhance its therapeutic index by increasing its antimicrobial/antitumor activity while reducing its hemolytic properties.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the performance of Ltc 3a in animal models of infection and cancer to assess its therapeutic potential and safety profile.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular interactions of Ltc 3a with different membrane types to refine our understanding of its mechanism of action.

The continued exploration of this compound and other spider venom peptides holds immense promise for the development of the next generation of therapeutics to combat some of the most pressing challenges in human health.

References

-

First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Protocols for Studying Antimicrobial Peptides (AMPs) as Anticancer Agents - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. (2021, September 21). Retrieved January 20, 2026, from [Link]

-

Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PubMed. (2021, September 21). Retrieved January 20, 2026, from [Link]

-

Latarcins, Antimicrobial and Cytolytic Peptides from the Venom of the Spider Lachesana tarabaevi (Zodariidae) That Exemplify Biomolecular Diversity | Request PDF. (2006, June 1). Retrieved January 20, 2026, from [Link]

-

Latarcins: Antimicrobial and cell-penetrating peptides from spider venom. (n.d.). Retrieved January 20, 2026, from [Link]

-

Antimicrobial Peptides : Methods and Protocols. (n.d.). Retrieved January 20, 2026, from [Link]

-

Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - MDPI. (2021, September 21). Retrieved January 20, 2026, from [Link]

-

Latarcins: versatile spider venom peptides - PMC - PubMed Central. (2015, August 20). Retrieved January 20, 2026, from [Link]

-

Antimicrobial Peptides: Methods and Protocols. (2017, December 1). Retrieved January 20, 2026, from [Link]

-

Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students | Journal of Chemical Education. (2016, April 14). Retrieved January 20, 2026, from [Link]

-

Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview - YouTube. (2022, August 30). Retrieved January 20, 2026, from [Link]

-

Three-Dimensional Structure/Hydrophobicity of Latarcins Specifies Their Mode of Membrane Activity, | Biochemistry. (2008, February 23). Retrieved January 20, 2026, from [Link]

-

(PDF) First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. (2022, July 22). Retrieved January 20, 2026, from [Link]

-

Latarcins: versatile spider venom peptides - PubMed. (2015, August 20). Retrieved January 20, 2026, from [Link]

-

Latarcin - Biomedical Informatics Centre. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Latarcins: versatile spider venom peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Mechanism of Latarcin 3a: A Technical Guide to a Multifaceted Mode of Action

Abstract

Latarcin 3a (Ltc3a), a cationic antimicrobial peptide (AMP) isolated from the venom of the spider Lachesana tarabaevi, represents a fascinating case study in the evolution of microbial defense mechanisms.[1] Unlike many AMPs that rely on gross membrane disruption, Ltc3a employs a more sophisticated, multi-pronged strategy, combining subtle membrane interactions with the targeting of a critical intracellular enzyme. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Ltc3a's antimicrobial activity, intended for researchers, scientists, and drug development professionals. We will dissect the key experimental methodologies used to elucidate its function, offering both the theoretical basis and practical protocols for their application.

Introduction: The Unique Profile of this compound

The latarcin family of peptides is characterized by a potent, broad-spectrum antimicrobial activity.[1] However, within this family, distinct mechanisms of action are observed. While some members, like Latarcin 2a, are aggressive membrane disruptors, Ltc3a exhibits high efficacy in bacterial killing without causing significant bilayer disturbance.[2][3][4] This observation was a crucial first insight, suggesting that its primary mechanism is not simple lytic pore formation.

Ltc3a is a 20-amino-acid peptide (SWKSMAKKLKEYMEKLKQRA) with a net charge of +6 and a significant hydrophobic moment.[1] Like many AMPs, it is unstructured in aqueous solution but folds into an amphipathic α-helix upon interaction with membrane-mimicking environments.[4] This structural transition is a hallmark of membrane-active peptides, facilitating their interaction with the lipid bilayer. The central hypothesis guiding the investigation of Ltc3a is that it initiates its action at the bacterial membrane, but its ultimate bactericidal effect is achieved through subsequent, more specific interactions.

A Dual-Action Mechanism: Membrane Translocation and Intracellular Targeting

The antimicrobial action of this compound can be conceptualized as a two-step process. This model is supported by a range of biophysical studies that differentiate it from peptides acting solely through membrane permeabilization.

Step 1: Initial Electrostatic Binding and Helical Folding

The initial interaction between Ltc3a and the bacterial membrane is driven by electrostatic attraction. The peptide's net positive charge is drawn to the anionic components of bacterial membranes, such as phosphatidylglycerol (PG) lipids.[5][6] This selective affinity for negatively charged surfaces is a key factor in its specificity for bacterial over eukaryotic cells.

Step 2: Membrane Insertion, Translocation, and Intracellular Action

Following initial binding, Ltc3a adopts an α-helical conformation and inserts into the membrane. However, instead of forming stable, lytic pores, the evidence points towards a transient interaction that facilitates its translocation across the bilayer into the cytoplasm.[2][3] This is supported by solid-state NMR studies showing the peptide lies relatively flat on the membrane surface with only a slight tilt, an orientation less conducive to forming transmembrane pores compared to highly tilted peptides.[7]

Once in the cytoplasm, Ltc3a targets a vital component of bacterial metabolism: the F1Fo-ATP synthase. By inhibiting this enzyme, Ltc3a effectively shuts down the cell's primary energy production pathway, leading to cell death.[1][8][9] This intracellular targeting explains the potent bactericidal activity observed in the absence of significant membrane lysis.

Visualizing the Mechanism of Action

The proposed dual-action mechanism of this compound is depicted in the following diagram:

Caption: Proposed dual-action mechanism of this compound.

Key Experimental Methodologies and Protocols

The elucidation of Ltc3a's mechanism relies on a suite of biophysical techniques. Here, we detail the core methodologies and provide foundational protocols.

Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure

Expertise & Experience: CD spectroscopy is indispensable for observing the conformational changes in peptides upon membrane interaction. The characteristic double minima at ~208 and ~222 nm are a clear indicator of α-helical content. By titrating a peptide solution with liposomes of varying lipid compositions, we can determine the extent of folding and its dependence on membrane charge.

Trustworthiness: The protocol includes controls for the intrinsic CD signal of the liposomes themselves, ensuring that the observed spectral changes are solely attributable to the peptide's conformational shift.

Protocol: CD Analysis of Ltc3a-Membrane Interaction

-

Preparation of Solutions:

-

Prepare a stock solution of Ltc3a in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a final concentration of 5 mM.

-

Prepare large unilamellar vesicles (LUVs) composed of either zwitterionic lipids (e.g., POPC) or a mixture mimicking bacterial membranes (e.g., POPC/POPG 7:3 molar ratio) by extrusion. The final lipid concentration should be around 10 mg/ml.

-

-

Data Acquisition:

-

Record a baseline CD spectrum of the buffer alone.

-

Record the CD spectrum of the Ltc3a solution.

-

Record the CD spectrum of the LUV suspension to account for any background signal.

-

Add aliquots of the LUV suspension to the Ltc3a solution to achieve the desired peptide-to-lipid ratios (e.g., 1:50).[3]

-

Incubate the mixture for a sufficient time to allow for interaction (e.g., 10-15 minutes).

-

Record the CD spectrum of the Ltc3a-LUV mixture from 190 to 260 nm.

-

-

Data Analysis:

-

Subtract the buffer and LUV background spectra from the peptide spectra.

-

Convert the raw data (mdeg) to mean residue ellipticity [θ].

-

Estimate the α-helical content using deconvolution software.

-

Fluorescence Vesicle Leakage Assay: Assessing Membrane Permeabilization

Expertise & Experience: This assay directly measures the peptide's ability to disrupt the integrity of a lipid bilayer. We encapsulate a fluorescent dye (e.g., carboxyfluorescein or ANTS) at a self-quenching concentration within liposomes. If the peptide forms pores or disrupts the membrane, the dye leaks out, becomes diluted, and its fluorescence de-quenches, resulting in an increased signal.[10][11][12] The choice to test against both zwitterionic and anionic vesicles allows for an assessment of membrane selectivity.

Trustworthiness: The protocol includes a positive control (lysis with a detergent like Triton X-100) to define 100% leakage, providing a reliable scale for quantifying the peptide's disruptive capacity.

Protocol: ANTS/DPX Leakage Assay

-

Preparation of Vesicles:

-

Prepare LUVs (e.g., POPC/POPG 1:1) in a buffer containing 12.5 mM ANTS and 45 mM DPX.[11]

-

Remove non-encapsulated dye by passing the vesicle suspension through a size-exclusion chromatography column (e.g., Sephadex G-75).

-

-

Fluorescence Measurement:

-

Dilute the dye-loaded LUVs in a cuvette with buffer to a final lipid concentration of 50-100 µM.

-

Set the spectrofluorometer to the appropriate excitation and emission wavelengths for ANTS (e.g., Ex: 350 nm, Em: 520 nm).[10]

-

Record the baseline fluorescence (F0).

-

Add the desired concentration of Ltc3a to the cuvette and monitor the change in fluorescence over time (Ft).

-

After the reaction reaches a plateau, add Triton X-100 (to a final concentration of 0.1% v/v) to lyse all vesicles and obtain the maximum fluorescence (Fmax).

-

-

Data Analysis:

-

Calculate the percentage of leakage at time t using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100

-

Solid-State NMR (ssNMR): Determining Membrane Topology

Expertise & Experience: ssNMR provides unparalleled atomic-level detail on the structure and orientation of membrane-bound peptides. For Ltc3a, 15N solid-state NMR on macroscopically aligned lipid bilayers (bicelles) is particularly powerful. By selectively labeling a single nitrogen atom in the peptide backbone, its chemical shift anisotropy can be measured, which is directly dependent on the orientation of the α-helix relative to the membrane normal. This technique was crucial in determining that Ltc3a lies largely parallel to the membrane surface with a slight tilt (10-20 degrees), in contrast to the more transmembrane orientation of pore-forming peptides.[7][13]

Trustworthiness: The use of aligned bicelles provides a well-defined coordinate system, allowing for the unambiguous determination of the peptide's orientation. This avoids the ambiguities that can arise from powder pattern samples.

Protocol: 15N Solid-State NMR of Ltc3a in Aligned Bicelles

-

Sample Preparation:

-

Synthesize Ltc3a with a 15N-label at a specific residue within the helical region.

-

Prepare a mixture of long-chain (e.g., DMPC) and short-chain (e.g., DHPC) phospholipids to form bicelles.

-

Reconstitute the 15N-labeled Ltc3a into the bicelles at a specific peptide-to-lipid ratio (e.g., 1:100).[7]

-

Hydrate the sample and transfer it between two thin glass plates for measurement.

-

-

NMR Data Acquisition:

-

Acquire 15N spectra on a solid-state NMR spectrometer equipped with a flat-coil probe.

-

The sample is oriented with the normal to the glass plates either parallel or perpendicular to the external magnetic field.

-

-

Data Analysis:

-

The observed 15N chemical shift is a direct indicator of the orientation of the labeled peptide segment.

-

Simulate the expected chemical shifts for different helix tilt angles and compare them to the experimental value to determine the most probable orientation.

-

Experimental Workflow Visualization

The synergy between these techniques provides a comprehensive picture of Ltc3a's interaction with membranes.

Caption: Workflow for elucidating Ltc3a's membrane interaction mechanism.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its interactions.

| Parameter | Value | Method | Significance | Reference |

| Net Charge | +6 | Sequence Analysis | Drives initial electrostatic attraction to anionic bacterial membranes. | [1] |

| Hydrophobic Moment | 0.575 | Sequence Analysis | Indicates a strong amphipathic character, crucial for membrane insertion. | [1][5] |

| Helix Tilt Angle | 10-20° | Solid-State NMR | Suggests a superficial interaction with the membrane, favoring translocation over pore formation. | [7] |

| MIC vs. A. baumannii | 4 µg/ml | Broth Microdilution | Demonstrates high antimicrobial potency against a clinically relevant pathogen. | [1] |

| MIC vs. P. aeruginosa | 128 µg/ml | Broth Microdilution | Shows variable efficacy against different bacterial species. | [1] |

| Hemolytic Activity (EC50) | 127 µg/ml | Hemolysis Assay | Indicates moderate cytotoxicity to eukaryotic cells at higher concentrations. | [1] |

Conclusion and Future Directions

The antimicrobial mechanism of this compound is a compelling example of a dual-action strategy. It eschews brute-force membrane lysis in favor of a more subtle approach involving membrane translocation and subsequent inhibition of the essential ATP synthase enzyme. This multifaceted mechanism makes it an attractive template for the development of novel antimicrobial agents.

Future research should focus on several key areas:

-

High-Resolution Structural Studies: Obtaining a co-crystal structure of Ltc3a bound to the F1Fo-ATP synthase would provide definitive proof of the binding site and inform the design of more potent and specific inhibitors.

-

Translocation Pathway: The precise molecular steps involved in the translocation of Ltc3a across the bacterial membrane remain to be fully elucidated.

-

Rational Design: The structure-activity relationships revealed by studies on Ltc3a can be leveraged to design synthetic peptides with improved efficacy and reduced cytotoxicity.[1][14]

By continuing to unravel the complexities of peptides like this compound, the scientific community can pave the way for a new generation of therapeutics to combat the growing threat of antibiotic resistance.

References

-

First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. (URL: [Link])

-

Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. (URL: [Link])

-

Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. (URL: [Link])

-

Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PMC. (URL: [Link])

-

Inhibitors of ATP Synthase as New Antibacterial Candidates. (URL: [Link])

-

Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. (URL: [Link])

-

First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. (URL: [Link])

-

Inhibitors of ATP Synthase as New Antibacterial Candidates. (URL: [Link])

-

A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. (URL: [Link])

-

Latest developments on the mechanism of action of membrane disrupting peptides. (URL: [Link])

-

The toroidal model of antimicrobial peptide-induced killing. (URL: [Link])

-

Inhibitors of ATP Synthase as New Antibacterial Candidates. (URL: [Link])

-

Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide. (URL: [Link])

-

Antimicrobial Peptide Mechanisms Studied by Whole-Cell Deuterium NMR. (URL: [Link])

-

ATP Synthase: A Molecular Therapeutic Drug Target for Antimicrobial and Antitumor Peptides. (URL: [Link])

-

Biophysical Characterization of LTX-315 Anticancer Peptide Interactions with Model Membrane Platforms: Effect of Membrane Surface Charge. (URL: [Link])

-

Interaction between a Cationic Surfactant-like Peptide and Lipid Vesicles and Its Relationship to Antimicrobial Activity. (URL: [Link])

-

A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. (URL: [Link])

-

Translocation of non-lytic antimicrobial peptides and bacteria penetrating peptides across the inner membrane of the bacterial envelope. (URL: [Link])

-

Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin?. (URL: [Link])

-

Representation of model mechanisms: toroidal pore, barrel-stave , carpet.. (URL: [Link])

-

In situ solid-state NMR study of antimicrobial peptide interactions with erythrocyte membranes. (URL: [Link])

-

First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. (URL: [Link])

-

Use of Synchrotron Radiation Circular Dichroism to Analyze the Interaction and Insertion of Proteins into Bacterial Outer Membrane Vesicles. (URL: [Link])

-

Circular Dichroism studies on the interactions of antimicrobial peptides with bacterial cells. (URL: [Link])

-

Solid-state nuclear magnetic resonance relaxation studies of the interaction mechanism of antimicrobial peptides with phospholipid bilayer membranes. (URL: [Link])

-

Pore Formation by T3SS Translocators: Liposome Leakage Assay. (URL: [Link])

-

Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein. (URL: [Link])

Sources

- 1. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin [frontiersin.org]

- 6. Antimicrobial Peptide Mechanisms Studied by Whole-Cell Deuterium NMR | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Cytolytic Activity of Latarcin 3a on Bacterial Cells

Foreword

The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic discovery pipelines. Nature, in its vast evolutionary laboratory, has forged potent defense mechanisms, among which are antimicrobial peptides (AMPs). Found in the venom of the spider Lachesana tarabaevi, Latarcin 3a (Ltc3a) represents a compelling candidate for therapeutic development. This guide provides a comprehensive technical overview of Ltc3a's physicochemical properties, its mechanism of cytolytic action against bacterial cells, and the empirical methodologies required to validate its efficacy and selectivity. It is intended for researchers, biochemists, and drug development professionals dedicated to pioneering the next generation of anti-infective agents.

Molecular Profile of this compound

This compound is a 20-amino-acid linear peptide, a member of the latarcin family of cytolytic toxins.[1][2] Its efficacy as an antimicrobial agent is intrinsically linked to its unique physicochemical characteristics. The peptide is highly cationic and amphipathic, properties that are critical for its initial electrostatic attraction to and subsequent disruption of the negatively charged membranes characteristic of bacteria.

In aqueous environments, Ltc3a exists in a largely unstructured, random coil conformation.[1][2] However, upon encountering a membrane environment, it undergoes a significant conformational change, folding into an α-helix.[1][2][3] This structural transition is the linchpin of its membrane-disrupting activity.

| Property | Value | Reference |

| Amino Acid Sequence | NH₂-SWKSMAKKLKEYMEKLKQRA-COOH | [1][2] |

| Molecular Mass | 2483.3 Da | [1][2] |

| Length | 20 residues | [1][2] |

| Net Charge (at pH 7) | +6 | [1][2] |

| Hydrophobicity | 35% | [1][2] |

| Hydrophobic Moment | 0.575 | [1][2] |

| Conformation (Aqueous) | Random coil | [1][2] |

| Conformation (Membrane) | α-helix | [1][2][3] |

Mechanism of Cytolytic Action

The primary mode of Ltc3a's antibacterial action is the perturbation and disruption of the bacterial cell membrane. While several models exist for AMP-membrane interactions, evidence suggests that latarcins, including Ltc3a, operate via a "carpet-like" mechanism.[1][2]

This model involves the following key stages:

-

Electrostatic Attraction: The highly positive charge (+6) of Ltc3a facilitates its accumulation on the surface of the negatively charged bacterial membrane, which is rich in anionic phospholipids like phosphatidylglycerol.

-

Membrane Binding & Helical Folding: Upon binding, the peptide transitions from a random coil to an amphipathic α-helix, orienting its hydrophobic residues towards the lipid core of the membrane and its hydrophilic, charged residues towards the phospholipid head groups.

-

Membrane Destabilization: At a critical threshold concentration, the accumulated peptides create tension and disrupt the bilayer's structure, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[4][5] This mechanism is distinct from models that propose the formation of discrete, stable pores.

Recent studies have also suggested that Ltc3a may have additional intracellular targets, such as the inhibition of E. coli ATP synthase, which could contribute to its overall bactericidal effect.[1][2]

Sources

- 1. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Latarcins: versatile spider venom peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antifungal Potential of Latarcin 3a: A Technical Guide for Researchers and Drug Developers

Introduction: The Promise of Venom-Derived Peptides in Antifungal Drug Discovery

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel therapeutic avenues. Venoms, as intricate cocktails of bioactive molecules, have emerged as a promising reservoir for the discovery of new antimicrobial agents. Among these, antimicrobial peptides (AMPs) from spider venoms have garnered significant attention for their potent and broad-spectrum activity. This guide provides an in-depth technical exploration of Latarcin 3a, a cytolytic peptide isolated from the venom of the spider Lachesana tarabaevi, with a specific focus on its antifungal properties and the methodologies for their evaluation.[1][2]

This compound is a cationic, amphipathic peptide that adopts an α-helical structure, a key feature enabling its interaction with microbial membranes.[1] Its primary sequence is NH₂-SWKSMAKKLKEYMEKLKQRA-COOH.[1] This guide will delve into the known antifungal spectrum of this compound, its proposed mechanism of action, and provide detailed, field-proven protocols for its synthesis, purification, and the comprehensive assessment of its antifungal efficacy and cytotoxic profile.

Physicochemical Properties of this compound

The antifungal activity of this compound is intrinsically linked to its physicochemical characteristics. Understanding these properties is fundamental to appreciating its mechanism of action and for guiding the rational design of more potent and selective analogs.

| Property | Value/Description | Significance for Antifungal Activity |

| Amino Acid Sequence | NH₂-SWKSMAKKLKEYMEKLKQRA-COOH | The specific arrangement of hydrophobic and cationic residues determines its amphipathic nature. |

| Molecular Weight | ~2400 Da | Influences diffusion and interaction with the fungal cell wall and membrane. |

| Net Charge | +6 at neutral pH | The positive charge facilitates the initial electrostatic attraction to the negatively charged components of fungal cell membranes.[1] |

| Secondary Structure | α-helical | The helical conformation is crucial for membrane insertion and disruption.[1] |

| Amphipathicity | Possesses distinct hydrophobic and hydrophilic faces | This separation allows the peptide to interact with both the lipid core and the aqueous environment of the cell membrane.[1] |

Antifungal Spectrum of Activity

Initial studies have demonstrated the antifungal potential of this compound against specific fungal species.

| Fungal Species | Activity | Reference |

| Pichia pastoris | Active | [1] |

| Saccharomyces cerevisiae | Active | [1] |

While current publicly available data on the broader antifungal spectrum of this compound is limited, its activity against these model yeast species strongly suggests its potential against other pathogenic fungi. Further investigation against clinically relevant species such as Candida albicans, other Candida species, and filamentous fungi like Aspergillus fumigatus is a critical next step in its development as a therapeutic candidate.

Mechanism of Antifungal Action: The "Carpet" Model

The primary mechanism by which this compound is thought to exert its antifungal effect is through direct interaction with and disruption of the fungal cell membrane, a process often described by the "carpet" model.[1][3] This model delineates a multi-step process that ultimately leads to cell death.

-

Electrostatic Attraction: The positively charged this compound peptides are initially attracted to the negatively charged components of the fungal cell membrane, such as phospholipids and proteins.[4]

-

Membrane Accumulation (Carpeting): The peptides accumulate on the surface of the membrane, orienting themselves parallel to the lipid bilayer.[5][6] This creates a "carpet-like" covering.

-

Membrane Destabilization and Permeabilization: Once a threshold concentration of the peptide is reached on the membrane surface, the integrity of the lipid bilayer is compromised.[3][5] This can lead to the formation of transient pores or a more generalized membrane disruption, resulting in the leakage of intracellular contents and ultimately, cell lysis.[7]

This membrane-centric mechanism of action is a key advantage of many AMPs, as it is less likely to induce resistance compared to drugs that target specific intracellular enzymes.[8]

Caption: The proposed "carpet" mechanism of this compound.

Experimental Protocols for the Evaluation of Antifungal Properties

This section provides detailed, step-by-step methodologies for the synthesis, purification, and antifungal assessment of this compound. These protocols are designed to be self-validating and are based on established standards in the field.

Peptide Synthesis and Purification

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[9]

Protocol: Solid-Phase Synthesis of this compound

-

Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide, or a Wang resin for a C-terminal carboxylic acid.[1]

-

Amino Acid Coupling:

-

Swell the resin in N,N-dimethylformamide (DMF).

-

Perform couplings using a 4-fold excess of Fmoc-protected amino acids activated with 1,3-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in DMF for 60-120 minutes.[1]

-

-

Fmoc Deprotection:

-

Chain Elongation: Repeat the coupling and deprotection steps for each amino acid in the this compound sequence.

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail of trifluoroacetic acid (TFA), water, 1,2-ethanedithiol (EDT), and triisopropylsilane (TIS) (e.g., 94.0:2.5:2.5:1.0 by volume) for 90 minutes at room temperature.[1]

-

-

Peptide Precipitation and Extraction:

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions and confirm the presence of the desired peptide by mass spectrometry.

-

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide powder.

Caption: A generalized workflow for solid-phase peptide synthesis.

Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][11]

Protocol: Broth Microdilution Assay for MIC Determination

-

Fungal Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.) at 35°C for 24-48 hours.

-

Prepare a cell suspension in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[11]

-

-

Peptide Serial Dilution:

-

In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in RPMI-1640 medium.[11] The final volume in each well should be 100 µL.

-

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the peptide dilution, as well as to a positive control well (no peptide) and a negative control well (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.[11]

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the peptide that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control.[12]

-

Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[13]

-

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Fungal Membrane Permeabilization Assay

To investigate the membrane-disrupting activity of this compound, a propidium iodide (PI) uptake assay can be performed. PI is a fluorescent dye that is excluded by cells with intact membranes but can enter and intercalate with the DNA of membrane-compromised cells, emitting a red fluorescence.[14][15][16]

Protocol: Propidium Iodide Uptake Assay

-

Fungal Cell Preparation:

-

Grow the fungal cells to the mid-logarithmic phase.

-

Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a concentration of approximately 10⁶ cells/mL.[15]

-

-

Peptide Treatment:

-

Incubate the fungal cell suspension with various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC) for a defined period (e.g., 30-60 minutes) at room temperature. Include a positive control (e.g., ethanol-treated cells) and a negative control (untreated cells).

-

-

PI Staining:

-

Analysis:

-

Analyze the fluorescence of the cell suspensions using a flow cytometer or a fluorescence microscope.

-

An increase in red fluorescence in the peptide-treated samples compared to the negative control indicates membrane permeabilization.[17]

-

Structure-Activity Relationship and Future Directions

While this compound itself shows promise, its structure provides a scaffold for rational drug design to enhance its antifungal potency and selectivity. Key aspects to consider for future research include:

-

Truncation and Alanine Scanning Mutagenesis: To identify the minimal active domain and the key residues responsible for antifungal activity.

-

Hydrophobicity and Cationicity Modulation: Systematically altering the balance of hydrophobic and cationic residues can optimize the peptide's interaction with fungal membranes while potentially reducing cytotoxicity to host cells.

-

Formulation and Delivery: Investigating novel delivery systems to enhance the stability and bioavailability of this compound in a therapeutic setting.

Conclusion

This compound represents a promising lead compound in the quest for novel antifungal agents. Its membrane-disrupting mechanism of action, characteristic of many venom-derived peptides, offers a potential solution to the growing problem of antifungal resistance. The technical protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogs, paving the way for the development of a new generation of antifungal therapeutics.

References

-

de Lima, M. E., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Pharmacology, 13, 942542. [Link]

-

Arendrup, M. C., & Patterson, T. F. (2017). Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections. Clinical Microbiology Reviews, 30(2), 439-469. [Link]

-

Jäkel, C. E., et al. (2012). Mechanism of action of antimicrobial peptides (AMPs). ResearchGate. [Link]

-

de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127. [Link]

-

Mokoena, M. P., et al. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. International Journal of Molecular Sciences, 23(14), 7578. [Link]

-

TIMM 2025. Table of Content. [Link]

-

Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. ResearchGate. [Link]

-

Jade, A., et al. (2017). Membrane permeabilization assays. (A) Propidium iodide incorporation. ResearchGate. [Link]

-

Budagavi, D. P., et al. (2018). Antifungal activity of Latarcin 1 derived cell-penetrating peptides against Fusarium solani. ResearchGate. [Link]

-

Shahmiri, M., et al. (2016). Latest developments on the mechanism of action of membrane disrupting peptides. Pharmaceutical Patent Analyst, 5(3), 183-195. [Link]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

-

JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]

-

Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(18), 10156. [Link]

-

Applied Biosystems. A Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Chow, N. A., et al. (2022). Summary of antifungal susceptibility results and MIC distribution for... ResearchGate. [Link]

-

Zhang, S., & Li, X. (2023). A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. International Journal of Molecular Sciences, 24(17), 13391. [Link]

-

Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. PubMed. [Link]

-